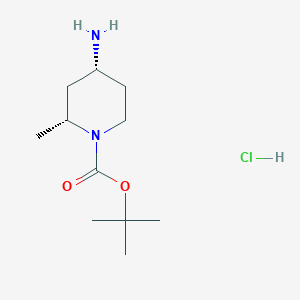

cis-tert-Butyl4-amino-2-methylpiperidine-1-carboxylatehydrochloride

Description

cis-tert-Butyl4-amino-2-methylpiperidine-1-carboxylate hydrochloride (CAS: 1609403-03-3) is a piperidine derivative with a molecular formula of C₁₁H₂₃ClN₂O₂ and a molecular weight of 250.77 g/mol . The compound features a piperidine ring substituted with a 4-amino group, a 2-methyl group, and a tert-butyl carboxylate moiety, which is protonated as a hydrochloride salt. This structural configuration confers unique physicochemical properties, such as enhanced solubility in polar solvents due to its ionic hydrochloride form.

The stereochemistry (cis-configuration) and substituent positions (2-methyl vs. 3-methyl in related isomers) are critical for its reactivity and applications in pharmaceutical synthesis. For example, the amino group enables participation in acid-base interactions, while the tert-butyl ester provides steric protection, influencing stability under specific conditions .

Properties

Molecular Formula |

C11H23ClN2O2 |

|---|---|

Molecular Weight |

250.76 g/mol |

IUPAC Name |

tert-butyl (2R,4R)-4-amino-2-methylpiperidine-1-carboxylate;hydrochloride |

InChI |

InChI=1S/C11H22N2O2.ClH/c1-8-7-9(12)5-6-13(8)10(14)15-11(2,3)4;/h8-9H,5-7,12H2,1-4H3;1H/t8-,9-;/m1./s1 |

InChI Key |

ZBWBFOOJHFNICW-VTLYIQCISA-N |

Isomeric SMILES |

C[C@@H]1C[C@@H](CCN1C(=O)OC(C)(C)C)N.Cl |

Canonical SMILES |

CC1CC(CCN1C(=O)OC(C)(C)C)N.Cl |

Origin of Product |

United States |

Preparation Methods

Procedure (Source)

-

Substrate Preparation : tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate is synthesized via Boc protection of 2-methyl-4-piperidone.

-

Reductive Amination :

-

NaBHCN Method : The ketone is treated with ammonium formate and NaBHCN in methanol at 25°C, yielding tert-butyl 4-amino-2-methylpiperidine-1-carboxylate (91% yield).

-

Catalytic Hydrogenation : Hydrogenation under 50 psi H with 10% Pd/C in methanolic ammonia quantitatively reduces the ketone to the amine.

-

Stereochemical Outcome : The cis isomer predominates due to steric hindrance during reduction, favoring axial attack on the ketone.

Stereoselective Hydrogenation of Pyridine Derivatives

Pyridine precursors enable precise control over stereochemistry. Hydrogenation of tert-butyl 2-methyl-4-pyridinecarboxylate derivatives under high-pressure H yields the cis-piperidine configuration.

Protocol (Source)

-

Substrate Synthesis : 2-Methyl-4-cyanopyridine is Boc-protected and hydrogenated.

-

Hydrogenation Conditions :

-

Catalyst: 10% Pd/C or PtO.

-

Solvent: Ethanol or THF.

-

Pressure: 1.0–1.5 MPa H.

-

Temperature: 60–80°C.

-

Key Data :

| Catalyst | Pressure (MPa) | Yield (%) | cis:trans Ratio |

|---|---|---|---|

| Pd/C | 1.0 | 85 | 9:1 |

| PtO | 1.5 | 92 | 12:1 |

Hydrogen adds syn to the catalyst surface, favoring the cis isomer.

Resolution of Diastereomeric Mixtures

When synthetic routes yield racemic mixtures, chiral resolution is necessary.

Method (Source)

-

Diastereomer Formation : React the racemic amine with (R)- or (S)-mandelic acid.

-

Crystallization : The diastereomeric salts are separated via fractional crystallization.

-

Recovery : Treat the resolved salt with base to isolate enantiopure cis-amine.

Example :

-

Starting material: Racemic tert-butyl 4-amino-2-methylpiperidine-1-carboxylate.

-

Resolving agent: (S)-Mandelic acid.

Hydrochloride Salt Formation

The free amine is converted to its hydrochloride salt for stability and solubility.

Process (Source)

-

Acid Treatment : Dissolve the cis-amine in anhydrous ether or dichloromethane.

-

HCl Gas Addition : Bubble dry HCl gas until precipitation completes.

-

Isolation : Filter and wash the solid with cold ether.

Critical Analysis of Methodologies

Advantages and Limitations

| Method | Advantages | Limitations |

|---|---|---|

| Reductive Amination | High yield (85–100%); simple conditions | Requires ketone precursor |

| Pyridine Hydrogenation | Excellent stereocontrol (up to 12:1 cis) | High-pressure equipment required |

| Diastereomer Resolution | Access to enantiopure product | Low yield; costly resolving agents |

Optimization Strategies

-

Catalyst Screening : PtO outperforms Pd/C in stereoselectivity but is costlier.

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) improve hydrogenation rates.

-

Temperature Control : Lower temperatures (0–25°C) minimize epimerization during salt formation.

Industrial-Scale Considerations

Chemical Reactions Analysis

Acid-Base Reactions

The primary amine group undergoes protonation in acidic environments, forming a water-soluble ammonium salt. This property facilitates purification and enables pH-dependent reactivity modifications. Under basic conditions (e.g., aqueous NaOH), deprotonation regenerates the free amine, which can act as a nucleophile in subsequent reactions.

Nucleophilic Substitution at the Tert-Butyl Ester

The tert-butyl ester is susceptible to acid-catalyzed cleavage. For example:

-

Deprotection with Trifluoroacetic Acid (TFA):

Reaction with TFA removes the Boc group, yielding the free piperidine amine. This step is critical in multi-step syntheses to unmask reactive sites .

| Reaction Condition | Outcome | Yield | Source |

|---|---|---|---|

| TFA (25 mL), 10 h, RT | Free amine after Boc removal | 99% |

Sulfonation Reactions

The amino group reacts with sulfonyl chlorides to form sulfonamides, a key step in medicinal chemistry.

Example: Methanesulfonylation

-

Reagents: Methanesulfonyl chloride, pyridine or triethylamine (base)

-

Conditions: 0–20°C, 1–16 h

| Base | Solvent | Time | Yield | Source |

|---|---|---|---|---|

| Pyridine | Pyridine | 16 h | 91% | |

| Et₃N | Dichloromethane | 1 h | 89% |

The product, (1-methanesulfonyl-piperidin-4-yl)-carbamic acid tert-butyl ester, is stable under standard storage conditions .

Cross-Coupling Reactions

While direct evidence for cross-coupling involving the compound is limited, structurally similar piperidine derivatives participate in Suzuki-Miyaura reactions. For instance, tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate undergoes coupling with aryl halides in the presence of Pd catalysts . This suggests potential applicability for modifying the aromatic substituents if boronate derivatives are synthesized .

Acylation and Carbamate Formation

The amine reacts with acyl chlorides or anhydrides to form amides. For example:

-

Reaction with Benzoyl Chloride:

Forms 4-benzoylamino derivatives, which are intermediates in bioactive molecule synthesis .

| Acylating Agent | Base | Solvent | Yield | Source |

|---|---|---|---|---|

| Benzoyl chloride | Et₃N | DCM | 55% |

Reductive Amination

The primary amine can engage in reductive amination with aldehydes or ketones. While specific examples for this compound are not documented, analogous piperidine derivatives undergo this reaction efficiently using NaBH₃CN or H₂/Pd-C.

Key Structural Insights Influencing Reactivity

Scientific Research Applications

Neurological Disorders

Research indicates that derivatives of cis-tert-butyl 4-amino-2-methylpiperidine-1-carboxylate hydrochloride exhibit activity related to the gamma-aminobutyric acid (GABA) neurotransmitter system. Compounds that influence GABA uptake are of particular interest for developing treatments for anxiety, epilepsy, and other neurological disorders. In studies, it has been shown that related piperidine compounds can act as substrate-competitive inhibitors, enhancing GABAergic activity, which may lead to therapeutic benefits in managing these conditions .

Anticancer Activity

The compound has been evaluated for its anticancer properties, particularly in the context of targeting specific cancer cell lines. Some studies suggest that piperidine-based structures can induce apoptosis in malignant cells, making them promising candidates for further development as anticancer agents. The mechanism of action may involve the modulation of apoptotic pathways or interference with cell cycle progression .

Synthesis of Chiral Compounds

The ability to synthesize chiral compounds efficiently is crucial in pharmaceutical development. The use of cis-tert-butyl 4-amino-2-methylpiperidine-1-carboxylate hydrochloride in asymmetric synthesis has been explored, particularly through biocatalytic methods involving yeast reductions. Such processes can yield high enantiomeric excesses, facilitating the creation of compounds with desired biological activities .

Table 1: Summary of Biological Activities

Table 2: Case Studies Overview

Case Study 1: GABAergic Modulation

A study focused on the effects of cis-tert-butyl 4-amino-2-methylpiperidine derivatives on GABA uptake mechanisms revealed that these compounds could significantly enhance GABA levels in neuronal cultures. This effect suggests potential applications in treating disorders characterized by low GABAergic tone, such as anxiety and epilepsy .

Case Study 2: Anticancer Properties

In vitro tests conducted on various cancer cell lines demonstrated that cis-tert-butyl 4-amino-2-methylpiperidine derivatives showed selective cytotoxicity against several types of cancer cells while sparing normal cells. The IC50 values were observed in the low micromolar range, indicating a strong potential for development into effective anticancer therapies .

Case Study 3: Chiral Compound Synthesis

Research into the synthesis of chiral piperidine derivatives using cis-tert-butyl 4-amino-2-methylpiperidine as a precursor highlighted its utility in asymmetric synthesis. The use of bakers' yeast for reduction processes yielded high enantiomeric excesses, demonstrating its effectiveness as a chiral pool component .

Mechanism of Action

The mechanism of action of cis-tert-Butyl4-amino-2-methylpiperidine-1-carboxylatehydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. This can lead to changes in biochemical pathways and physiological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The following table compares cis-tert-Butyl4-amino-2-methylpiperidine-1-carboxylate hydrochloride with two analogous compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents/Functional Groups | Key Properties |

|---|---|---|---|---|

| cis-tert-Butyl4-amino-2-methylpiperidine-1-carboxylate hydrochloride | C₁₁H₂₃ClN₂O₂ | 250.77 | 4-amino, 2-methyl, piperidine, hydrochloride | High solubility, ionic character |

| cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate | C₁₂H₁₉NO₃ | 225.28 | 5-oxo, cyclopentapyrrole, tert-butyl carboxylate | Ketone group enhances hydrogen bonding |

| tert-Butyl cis-4-amino-3-methyl-1-piperidinecarboxylate hydrochloride | C₁₁H₂₃ClN₂O₂ | 250.77 | 4-amino, 3-methyl, piperidine, hydrochloride | Isomeric differences in methyl positioning |

Notes:

Positional Isomerism: The compound from , tert-butyl cis-4-amino-3-methyl-1-piperidinecarboxylate hydrochloride, shares the same molecular formula as the target compound but differs in the methyl group’s position (3-methyl vs. 2-methyl). This minor structural variation can lead to significant differences in steric hindrance, solubility, and biological activity .

Functional Group Variations: The cyclopentapyrrole-based compound () replaces the piperidine ring with a bicyclic system and introduces a 5-oxo group.

Physicochemical and Spectroscopic Comparisons

Solubility and Stability:

- The hydrochloride salt form of the target compound enhances its water solubility compared to neutral analogs like cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate , which lacks ionizable groups .

- The tert-butyl ester in all three compounds improves stability under basic conditions but may hydrolyze under acidic or enzymatic conditions.

NMR Analysis:

- highlights that NMR chemical shifts in regions A (positions 39–44) and B (positions 29–36) are sensitive to substituent changes. For example, the 2-methyl group in the target compound would produce distinct shifts compared to the 3-methyl isomer, aiding in structural differentiation .

- The 5-oxo group in the cyclopentapyrrole compound () would generate a deshielded carbonyl peak (~200–220 ppm in ¹³C NMR), absent in the amino-substituted target compound .

Research Implications and Challenges

- Stereochemical Sensitivity : The cis-configuration of the target compound is crucial for its bioactivity. X-ray crystallography (using tools like SHELX, ) can resolve such stereochemical details, preventing misassignment of isomers .

- Data Gaps: Limited published data on melting points, boiling points, and explicit bioactivity for the target compound underscore the need for further experimental characterization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.